molecular formula C23H20N2OS B2898267 (Z)-N-(3-benzyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline CAS No. 1829540-60-4

(Z)-N-(3-benzyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2898267
CAS No.: 1829540-60-4
M. Wt: 372.49
InChI Key: XCRPSPAVWHTJOS-VHXPQNKSSA-N
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Description

(Z)-N-(3-benzyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a synthetic thiazole derivative supplied for investigative purposes in chemical and pharmaceutical research. The compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . Thiazole derivatives are extensively investigated for their wide spectrum of pharmacological properties. Research into analogous compounds has demonstrated significant potential in areas including anticancer , antimicrobial , antioxidant , and anti-inflammatory activities . The structural motif of this compound makes it a valuable intermediate for synthesizing novel chemical entities and for structure-activity relationship (SAR) studies aimed at developing new bioactive molecules . This product is intended for research and development use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-26-21-14-12-19(13-15-21)22-17-27-23(24-20-10-6-3-7-11-20)25(22)16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRPSPAVWHTJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-benzyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{S}

This compound contains:

  • A thiazole ring , contributing to its biological activity.
  • A benzyl group and a methoxyphenyl group , which may enhance interaction with biological targets.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The presence of the thiazole moiety allows for:

  • Hydrophobic interactions with lipid membranes.
  • Hydrogen bonding with specific amino acid residues in target proteins.
    These interactions can lead to modulation of biochemical pathways, potentially influencing cell proliferation, apoptosis, and differentiation.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that various thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • The compound's structure suggests it may induce apoptosis through the mitochondrial pathway or inhibit key signaling pathways involved in cancer progression.

Antimicrobial Activity

Thiazoles are also known for their antimicrobial properties:

  • Studies have demonstrated that compounds similar to this compound exhibit activity against a range of bacteria and fungi .
  • The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented:

  • Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Case Studies

StudyFindingsReference
In vitro cytotoxicity assaysSignificant inhibition of MCF-7 and A549 cell lines; IC50 values < 20 µM
Antimicrobial screeningActive against Staphylococcus aureus and Escherichia coli; minimum inhibitory concentration (MIC) values < 50 µg/mL
In vivo anti-inflammatory modelReduced paw edema in rat model; effective at doses of 10 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related thiazole/thiadiazole derivatives, focusing on substituent effects, spectroscopic data, and physicochemical properties.

Substituent Effects and Structural Variations

Compound Name Key Substituents Structural Features
Target Compound 3-Benzyl, 4-(4-methoxyphenyl), Z-imine Electron-donating methoxy group enhances aromatic stabilization; benzyl improves lipophilicity.
(E)-N-(5-Bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide 5-Bromo, 4-(p-tolyl), E-imine, hydrobromide salt Bromo substituent increases molecular weight and steric bulk; E-configuration may reduce stability compared to Z-isomers.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Acetyl, methyl-pyridinyl, benzamide Acetyl and pyridinyl groups introduce hydrogen-bonding sites; benzamide enhances rigidity.
(Z)-N-(4-(3-(Azepane-1-sulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline 3-(2-Methoxyethyl), 4-(azepanylsulfonylphenyl) Sulfonyl group increases polarity; methoxyethyl enhances solubility in polar solvents.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Notable MS Fragments
Target Compound Not reported Not reported Expected C=N stretch ~1600–1650 Likely fragments: m/z 105 (benzyl), 121 (methoxyphenyl)
Compound 8a 290 80 1679, 1605 (C=O) m/z 414 (M⁺), 104 (base)
Compound 8b 200 80 1715, 1617 (C=O) m/z 444 (M⁺), 77 (base)
(E)-5-Bromo derivative Not reported Not reported N/A Hydrobromide salt suggests high solubility in polar solvents.

Electronic and Reactivity Trends

  • Methoxy vs. In contrast, the bromo substituent in is electron-withdrawing, which may reduce electrophilic substitution rates.
  • Imine Configuration : The Z-imine in the target compound likely exhibits greater steric hindrance compared to E-isomers (e.g., ), influencing its interaction with biological targets or metal ions.
  • Benzamide vs. Aniline Moieties : Compounds like 8a with benzamide substituents show strong IR carbonyl peaks (~1679 cm⁻¹), whereas the target compound’s aniline group lacks such features, simplifying its spectroscopic profile.

Research Findings and Data Gaps

  • Spectroscopic Consistency : The target compound’s expected IR and NMR profiles align with trends observed in analogs (e.g., C=N stretches ~1600–1650 cm⁻¹ ).
  • Elemental Analysis : Discrepancies in reported vs. calculated values for analogs (e.g., 8a: C 66.49% vs. 66.65% ) underscore the need for precise synthesis and purification.
  • Unreported Data : Melting points and yields for the target compound are absent in the evidence, necessitating experimental validation.

Preparation Methods

Reaction Protocol

  • Bromination : α-Active methylene ketones (e.g., 4-methoxyphenylacetone) are treated with N-bromosuccinimide (NBS) in ethanol at room temperature, catalyzed by benzoyl peroxide, to generate α-bromo intermediates.
  • Thiocyanate Substitution : Potassium thiocyanate replaces the bromide, forming a thiocyanate adduct.
  • Cyclocondensation : Addition of benzylamine induces cyclization, forming the thiazole core. Subsequent condensation with aniline introduces the ylidene-aniline moiety.

Key Conditions :

  • Solvent: Ethanol (15 mL per 0.02 mol ketone)
  • Temperature: Room temperature (25°C)
  • Reaction Time: 5 hours

Mechanistic Insight :
The thiocyanate group undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to form the thiazole ring. X-ray crystallography confirms the Z-configuration of the imine bond.

Cyclocondensation of α-Halo Ketones and Thioureas

Dao-Huy et al. developed a modular approach using α-halo ketones and substituted thioureas. This method allows precise control over substituents on the thiazole ring.

Synthetic Steps

  • Preparation of α-Chloro-4-Methoxyphenylacetone : Reacting 4-methoxyphenylacetone with chlorine gas in dichloromethane.
  • Thiourea Coupling : Treating the α-chloro ketone with N-benzylthiourea in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.
  • Oxidative Aromatization : Hydrogen peroxide oxidizes the dihydrothiazole intermediate to the aromatic thiazole.

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent DMSO 78
Temperature (°C) 80 78
Oxidizing Agent H₂O₂ (30%) 78

Formamide-Mediated Cyclization

A purification-free method reported in ChemRxiv utilizes formamide intermediates to construct the thiazole ring. This approach prioritizes atom economy and scalability.

Procedure Overview

  • Formylation : Reacting 3-(4-methoxyphenylamino)butan-2-one with formic acid to yield N-(4-methoxyphenyl)-N-(3-oxobutan-2-yl)formamide.
  • Cyclization : Heating the formamide derivative with benzylamine in toluene at 110°C induces ring closure.
  • Aniline Incorporation : Condensation with aniline in the presence of acetic acid finalizes the structure.

Advantages :

  • Eliminates column chromatography through in-situ crystallization.
  • Achieves 74% yield for the formamide intermediate.

Radical-Initiated Thiazole Assembly

A radical-based pathway leverages NBS and azobisisobutyronitrile (AIBN) to generate key intermediates. This method is notable for its tolerance of electron-rich aryl groups.

Critical Steps

  • Radical Bromination : NBS and AIBN in CCl₄ brominate the α-position of 4-methoxyphenylacetone.
  • Thiocyanate Addition : Potassium thiocyanate substitutes the bromide.
  • Amine-Mediated Cyclization : Benzylamine and aniline drive cyclocondensation at 50°C.

Spectral Validation :

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, CH₂Ph).
  • HRMS : m/z 429.1521 [M+H]⁺ (calc. 429.1497).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
One-Pot 90 98 High Minimal purification
α-Halo Ketones 78 95 Moderate Substituent flexibility
Formamide 74 97 Low Atom economy
Radical Bromination 85 96 High Functional group tolerance

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton shifts at δ 3.8–4.0 ppm) and detect tautomeric impurities .
  • Mass spectrometry : High-resolution ESI-MS differentiates isotopic patterns of chlorine-containing byproducts .
  • pH stability assays : Use UV-Vis spectroscopy (λmax ~270 nm) to monitor degradation kinetics in buffers (pH 2–12). The compound is most stable at pH 7–8 due to reduced protonation of the thiazole nitrogen .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity often stem from:

  • Assay variability : Standardize protocols (e.g., MIC values via broth microdilution per CLSI guidelines) .
  • Cellular uptake differences : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation in cancer vs. normal cell lines .
  • Metabolic interference : LC-MS/MS metabolomics can identify off-target interactions with cytochrome P450 enzymes .

What reaction pathways enable functionalization of the thiazole core for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Electrophilic substitution : Bromination at the thiazole C5 position using NBS increases hydrophobicity, enhancing membrane permeability .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the 4-methoxyphenyl group, altering steric bulk and π-electron density .
  • Reductive amination : Introduce alkyl chains to the aniline moiety to improve solubility in lipid-based delivery systems .

How does the compound’s photophysical behavior impact its application in fluorescence-based assays?

Q. Basic Research Focus

  • Absorption/emission profiles : The conjugated thiazole-aniline system exhibits λem ~450 nm (blue fluorescence), quenched by heavy atoms (e.g., Br) .
  • Quantum yield optimization : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro) to enhance ΦF from 0.2 to 0.5 .

What strategies mitigate toxicity concerns while retaining bioactivity in preclinical models?

Q. Advanced Research Focus

  • Prodrug design : Acetylate the aniline NH to reduce hepatic toxicity; enzymatic cleavage in target tissues restores activity .
  • Nanoparticle encapsulation : Use PLGA carriers (150–200 nm) to lower IC₅₀ values by 40% in murine models compared to free drug .

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